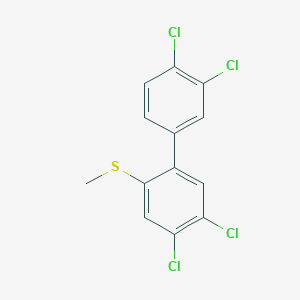
3',4,4',5-Tetrachloro-2-(methylsulfanyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls. Biphenyls are compounds consisting of two benzene rings connected by a single bond. This particular compound is characterized by the presence of four chlorine atoms and a methylsulfanyl group attached to the biphenyl structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl typically involves the chlorination of 2-(methylsulfanyl)-1,1’-biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of 2-(methylsulfanyl)-1,1’-biphenyl followed by chlorination. The process may be optimized for large-scale production by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove chlorine atoms or to convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, dechlorinated biphenyls
Substitution: Methoxy-substituted biphenyls, tert-butoxy-substituted biphenyls
科学的研究の応用
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. It serves as a model compound for studying the effects of chlorination and methylsulfanyl substitution on the reactivity and properties of biphenyls.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes. It may be used in studies related to toxicology and environmental science.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and polymers.
作用機序
The mechanism of action of 3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated biphenyl structure allows it to interact with hydrophobic regions of proteins, potentially affecting their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved in its biological effects are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3’,4,4’,5-Tetrachloro-1,1’-biphenyl: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2,3’,4,4’,5-Pentachloro-1,1’-biphenyl: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
2-(Methylsulfanyl)-1,1’-biphenyl: Lacks the chlorine atoms, making it less hydrophobic and potentially less biologically active.
Uniqueness
3’,4,4’,5-Tetrachloro-2-(methylsulfanyl)-1,1’-biphenyl is unique due to the combination of its chlorinated biphenyl structure and the presence of a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
195209-19-9 |
|---|---|
分子式 |
C13H8Cl4S |
分子量 |
338.1 g/mol |
IUPAC名 |
1,2-dichloro-4-(3,4-dichlorophenyl)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-13-6-12(17)11(16)5-8(13)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
InChIキー |
KKQLHGRCCUAUHQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


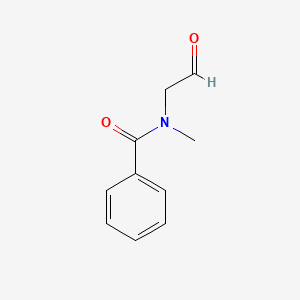
![2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]](/img/structure/B12569132.png)
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxooctadecyl)oxy]-](/img/structure/B12569133.png)

![5-[5-(Selenophen-2-yl)thiophen-2-yl]selenophene-2-carbaldehyde](/img/structure/B12569143.png)
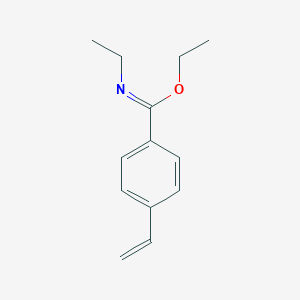
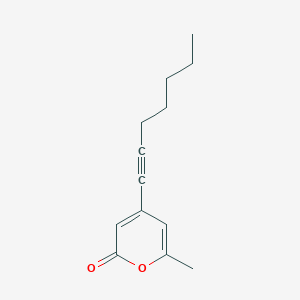
dimethylsilane](/img/structure/B12569166.png)
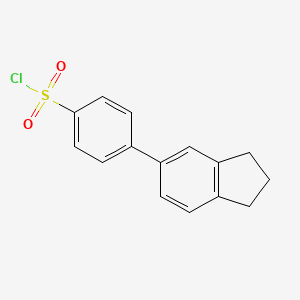
![5-Methyl-6-nitrotetrazolo[1,5-a]pyridine](/img/structure/B12569180.png)
![N-[(2R)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12569184.png)
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile](/img/structure/B12569201.png)

